(3-chlorophenyl) N,N-dimethylsulfamate
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Overview
Description
(3-chlorophenyl) N,N-dimethylsulfamate is an organic compound with a complex structure that includes a sulfamic acid group, a dimethyl group, and a 3-chlorophenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl) N,N-dimethylsulfamate typically involves the reaction of dimethylsulfamic acid with 3-chlorophenol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl) N,N-dimethylsulfamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(3-chlorophenyl) N,N-dimethylsulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various complex molecules.
Biology: It can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3-chlorophenyl) N,N-dimethylsulfamate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-chlorophenyl) N,N-dimethylsulfamate include other sulfamic acid esters and chlorophenyl derivatives. These compounds share some structural features but may differ in their chemical properties and applications .
Uniqueness
Its ability to undergo a wide range of chemical reactions and its versatility in scientific research make it a valuable compound in various fields .
Properties
Molecular Formula |
C8H10ClNO3S |
---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
(3-chlorophenyl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C8H10ClNO3S/c1-10(2)14(11,12)13-8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
InChI Key |
DZKFZDVDLLBEIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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